molecular formula C13H15N5O2S B2916756 N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide CAS No. 338407-83-3

N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide

Cat. No.: B2916756
CAS No.: 338407-83-3
M. Wt: 305.36
InChI Key: SFVYHTZUIVLPRY-UHFFFAOYSA-N
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Description

N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide: is a complex organic compound with the molecular formula C13H15N5O2S This compound is characterized by the presence of hydrazino and phenylhydrazino groups attached to a methylene bridge, which is further connected to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The general synthetic route can be summarized as follows:

    Step 1: Reaction of benzenesulfonyl chloride with hydrazine hydrate to form benzenesulfonyl hydrazide.

    Step 2: Condensation of benzenesulfonyl hydrazide with 2-phenylhydrazine in the presence of a base such as sodium hydroxide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino or phenylhydrazino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide
  • This compound derivatives
  • Phenylhydrazine derivatives

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its combination of hydrazino and phenylhydrazino groups with a benzenesulfonamide moiety distinguishes it from other similar compounds.

Biological Activity

N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide is a complex hydrazone compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a hydrazone functional group, which is characterized by the presence of a C=N bond. This structural feature is crucial as it contributes to the compound's reactivity and interaction with biological targets.

Biological Activities

Hydrazones, including this compound, are known for their broad spectrum of biological activities :

  • Antimicrobial Activity : Hydrazones have demonstrated significant antimicrobial properties against various pathogens. Studies have shown that derivatives exhibit activity against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Research indicates that certain hydrazone derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown cytotoxic effects on human breast cancer cell lines (MCF-7) and liver carcinoma cell lines (HepG2) .
  • Anti-inflammatory Effects : Some hydrazones possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

The mechanism by which this compound exerts its effects involves multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as those related to cancer progression or microbial growth.
  • Receptor Interaction : The structural characteristics allow for binding to various receptors, potentially modulating signaling pathways critical for cell survival and proliferation.
  • Oxidative Stress Modulation : Some studies suggest that hydrazones can influence oxidative stress levels in cells, contributing to their anticancer and antimicrobial effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerCytotoxic to MCF-7 and HepG2 cell lines
Anti-inflammatoryReduced inflammation in animal models

Case Study 1: Anticancer Activity

In a study evaluating various hydrazone derivatives, this compound was tested for its cytotoxicity against the HepG2 liver carcinoma cell line. The results indicated a significant reduction in cell viability compared to untreated controls, suggesting strong anticancer potential.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of hydrazones revealed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, highlighting its effectiveness as a potential antimicrobial agent.

Properties

IUPAC Name

1-amino-3-anilino-2-(benzenesulfonyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c14-15-13(17-16-11-7-3-1-4-8-11)18-21(19,20)12-9-5-2-6-10-12/h1-10,16H,14H2,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVYHTZUIVLPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=NS(=O)(=O)C2=CC=CC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NN/C(=N/S(=O)(=O)C2=CC=CC=C2)/NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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